molecular formula C6H11N B1610859 1-Azabicyclo[2.2.1]heptane CAS No. 279-27-6

1-Azabicyclo[2.2.1]heptane

Cat. No.: B1610859
CAS No.: 279-27-6
M. Wt: 97.16 g/mol
InChI Key: JVCBVWTTXCNJBJ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane, also known as quinuclidine, is a bicyclic organic compound with the molecular formula C₆H₁₁N. It is a nitrogen-containing heterocycle that features a bicyclic structure similar to that of norbornane, but with a nitrogen atom replacing one of the carbon atoms in the ring system. This compound is a colorless liquid with a strong amine odor and is soluble in most organic solvents but not in water .

Preparation Methods

1-Azabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the hydrogenation of 1,5-cyclooctadiene using platinum or nickel catalysts. The reaction proceeds as follows:

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinuclidone, a ketone derivative.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinuclidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinuclidine derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. One notable example is its role as an antagonist of the orexin-1 receptor. The orexin system consists of two neuropeptides, orexin-A and orexin-B, which exert their effects on two receptors, orexin-1 and orexin-2. While the orexin-2 receptor is involved in the regulation of sleep-wake states, the orexin-1 receptor is believed to play a role in addiction, panic, and anxiety. This compound derivatives have been optimized to selectively antagonize the orexin-1 receptor, resulting in potential therapeutic applications for conditions such as addiction and anxiety .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptane can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane. These compounds share similar structural features but differ in their chemical properties and applications:

The unique presence of a nitrogen atom in this compound distinguishes it from these similar compounds and contributes to its diverse range of applications in scientific research and industry.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-7-4-2-6(1)5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCBVWTTXCNJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311361
Record name 1-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-27-6
Record name 1-Azabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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